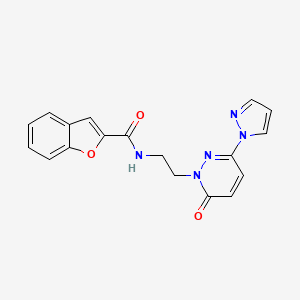

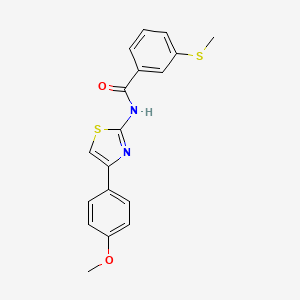

![molecular formula C14H14OS B2575319 (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344935-51-8](/img/structure/B2575319.png)

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as 4-(phenylthio)phenylethanol and has various biological and physiological effects. In

Aplicaciones Científicas De Investigación

Stereoselective Glycosylations

A key challenge in synthesizing oligosaccharides of biological importance is achieving stereoselective glycosidic linkages. Research has shown that a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety can facilitate the formation of a quasi-stable anomeric sulfonium ion, leading to the stereoselective formation of alpha-glycosides. This methodology enables the synthesis of a wide variety of oligosaccharides, such as the Galili trisaccharide, which has implications for acute rejections in xeno-transplantations (Kim et al., 2005).

Self-Healing Elastomers

The design of self-healing materials is a significant area of research within materials science. Aromatic disulfide metathesis, facilitated at room temperature, allows for the creation of self-healing poly(urea–urethane) elastomers using bis(4-aminophenyl) disulfide as a dynamic crosslinker. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, offering potential applications in various industries (Rekondo et al., 2014).

Enantioselective Catalysis

Enantioselective synthesis is crucial for creating compounds with specific chirality, a common requirement in pharmaceuticals. Compounds related to "(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol" have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high selectivity. This illustrates the compound's relevance in synthesizing chiral secondary alcohols, which are valuable intermediates in drug synthesis (Asami et al., 2015).

Catalytic Asymmetric Transfer Hydrogenation

Optically active complexes containing the compound or its derivatives have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. Such studies highlight the compound's role in the development of catalysts for asymmetric synthesis, a process critical for producing optically pure pharmaceuticals (Yang et al., 1997).

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, showing significant antimicrobial activities. Such research indicates the potential of compounds with the "(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol" framework or its derivatives in developing new antimicrobial agents, addressing the need for new treatments against resistant bacteria and fungi (Alsaedi et al., 2019).

Propiedades

IUPAC Name |

(1R)-1-(4-phenylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHMPJXXFCFXTH-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)